
1-(2,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- 1-(2,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid: , also known as 4-methoxyphenylboronic acid , is a chemical compound with the molecular formula
- It appears as a colorless, transparent liquid with a faint aromatic odor. Its solubility in water is approximately 0.05 g/L at 25°C .
C12H15BO3
.Preparation Methods
Synthetic Routes: One common method for synthesizing 4-methoxyphenylboronic acid involves the . This reaction joins chemically differentiated fragments using a palladium catalyst. The boron group is transferred from an organoboron reagent to palladium, resulting in the formation of the desired bond.
Reaction Conditions: The Suzuki–Miyaura coupling typically occurs under mild conditions, making it suitable for a wide range of functional groups. The reaction involves an aryl or vinyl boronic acid (or ester) and an aryl or vinyl halide (e.g., bromide or chloride) in the presence of a palladium catalyst and a base.
Industrial Production: While specific industrial production methods may vary, the Suzuki–Miyaura coupling has been widely adopted due to its functional group tolerance and environmentally benign nature.
Chemical Reactions Analysis
Reactions: 4-methoxyphenylboronic acid can participate in various reactions, including
Common Reagents and Conditions: The choice of reagents and conditions depends on the specific reaction. For example, palladium catalysts, bases, and appropriate halides are commonly used.
Major Products: The major products formed from these reactions include derivatives of 4-methoxyphenylboronic acid, such as arylboronates and arylboronic esters.
Scientific Research Applications
Chemistry: 4-methoxyphenylboronic acid serves as a valuable building block in organic synthesis, enabling the construction of more complex molecules.
Biology: Researchers use it in the design of bioactive compounds and ligands for biological studies.
Industry: Industries utilize it in the synthesis of fine chemicals and pharmaceutical intermediates.
Mechanism of Action
- The exact mechanism by which 4-methoxyphenylboronic acid exerts its effects depends on its specific application. its involvement in Suzuki–Miyaura coupling reactions highlights its role as a boron source for carbon–carbon bond formation.
Comparison with Similar Compounds
Uniqueness: 4-methoxyphenylboronic acid stands out due to its specific structure and reactivity.
Similar Compounds: While I don’t have a direct list of similar compounds, other arylboronic acids and their derivatives share some similarities in terms of reactivity and applications.
Remember that 4-methoxyphenylboronic acid plays a crucial role in organic synthesis and scientific research.
Properties
Molecular Formula |
C15H17NO2 |
|---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
1-(2,5-dimethylphenyl)-2,5-dimethylpyrrole-3-carboxylic acid |
InChI |
InChI=1S/C15H17NO2/c1-9-5-6-10(2)14(7-9)16-11(3)8-13(12(16)4)15(17)18/h5-8H,1-4H3,(H,17,18) |
InChI Key |
FENKKPCJJMBWKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=CC(=C2C)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{3-Azabicyclo[3.1.0]hexan-3-yl}thiophene-2-carbaldehyde](/img/structure/B13164687.png)

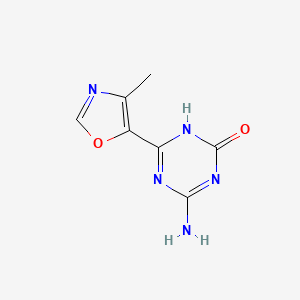
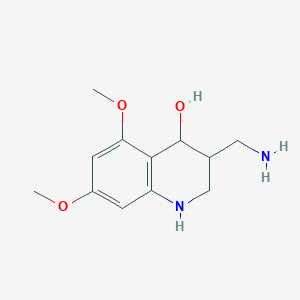
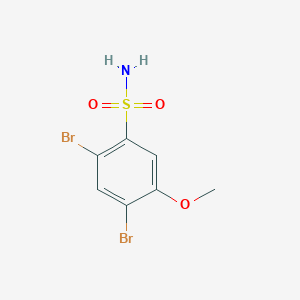
![1-Oxaspiro[4.5]decan-4-ol](/img/structure/B13164728.png)

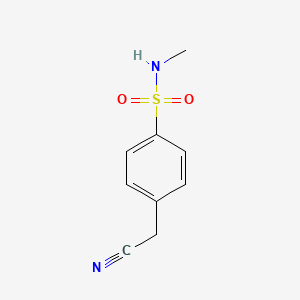

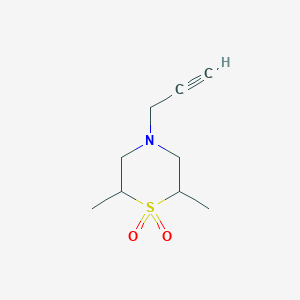


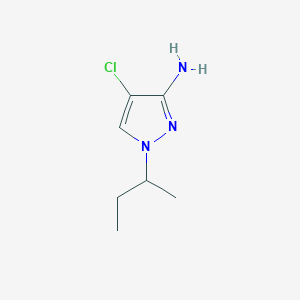
![tert-Butyl N-[6-(ethylsulfanyl)hexyl]carbamate](/img/structure/B13164781.png)
